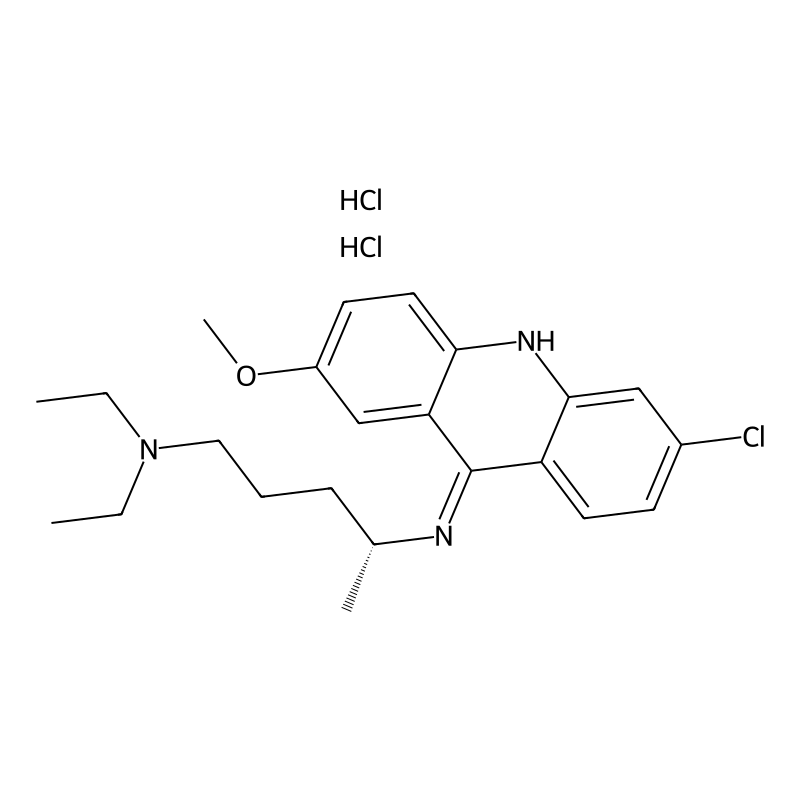

l-Atabrine dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Physicochemical Properties of l-Atabrine Dihydrochloride

The table below summarizes key data for l-Atabrine dihydrochloride, essential for handling and experimental design [1] [2] [3].

| Property | Detail |

|---|---|

| Systematic Name | (4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine; dihydrochloride [2] |

| CAS Number | 56100-42-6 [1] [2] [3] |

| Molecular Formula | C₂₃H₃₂Cl₃N₃O [1] [2] [3] |

| Molecular Weight | 472.88 g/mol [1] [2] [3] |

| Appearance | Light yellow to yellow solid [1] [2] |

| Solubility | H₂O: ~50 mg/mL (105.74 mM); DMSO: ~20 mg/mL (42.29 mM) [1] [2] [3] |

| Storage | Sealed storage, away from moisture at 4°C; in solvent: -80°C for 6 months, -20°C for 1 month [1] |

| Defined Stereocenter | 1 (R-configuration) [2] |

Absolute Configuration Determination via MicroED

For novel chiral compounds where the absolute configuration is unknown, Microcrystal Electron Diffraction (MicroED) is a powerful technique, especially when traditional single-crystal X-ray diffraction (scXRD) is not feasible due to small crystal size [4].

The workflow involves forming a diastereomeric salt with a chiral counterion of known configuration, which acts as an internal reference for determining the absolute structure of the API [4].

Detailed Experimental Workflow

Chiral Salt Formation Screening

- Objective: To co-crystallize the chiral API with a chiral counterion of known absolute configuration, forming a diastereomeric salt.

- Protocol:

- Counterion Selection: Common, enantiomerically pure acids like l/d-tartaric acid or l/d-malic acid are suitable. A pKₐ difference of >3 between the API and the counterion is recommended for stable salt formation [4].

- Crystallization: Perform a mini-salt screening. Precipitate a stoichiometric mixture of the API and each counterion in organic solvents. Identify microcrystalline hits using techniques like Powder X-ray Diffraction (PXRD) [4].

MicroED Data Collection

- Sample Preparation: A small amount of the microcrystalline powder is dispersed onto a TEM grid [4].

- Data Acquisition: The grid is loaded into a transmission electron microscope. A continuous-rotation method is used to collect diffraction data from individual microcrystals (sub-micrometer in size) as the grid is rotated [4].

Data Processing and Structure Solution

- Kinematical Refinement: Diffraction data is processed using standard software pipelines (e.g., XDS, DIALS) and kinematical refinement. This will produce two equally plausible enantiomeric structural models that fit the data [4].

- Absolute Configuration Assignment: The known, fixed configuration of the chiral counterion (e.g., d-malic acid) is used as an internal reference to select the correct one of the two enantiomeric models, thereby assigning the absolute configuration of the API [4].

Enantioseparation via Liquid Chromatography

A more common goal is the analytical or preparative separation of enantiomers, for which Liquid Chromatography (LC) with Chiral Stationary Phases (CSPs) is a standard and powerful technique [5].

Mechanism and CSP Selection

CSPs contain a chiral selector that interacts differentially with each enantiomer, leading to separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most successful and widely used due to their high enantioselectivity for a broad range of compounds [5].

- Common Phases: Cellulose tris(3,5-dimethylphenylcarbamate) and Amylose tris(3,5-dimethylphenylcarbamate) are workhorse phases with excellent recognition abilities [5].

- Coated vs. Immobilized: Coated polysaccharide CSPs offer high chiral recognition but have solvent restrictions (e.g., cannot use chlorinated solvents or acetone). Immobilized phases allow the use of a wider range of solvents but may have slightly lower recognition power [5].

- Method Development: Begin by screening these common CSPs with different mobile phase compositions (normal phase, polar organic, or reversed-phase) to achieve optimal separation [5].

Strategic Considerations for Researchers

- Define the Goal: Distinguish between determining the absolute stereochemistry of a novel molecule (for which MicroED with a chiral reference is ideal) and performing the separation of known enantiomers (where Chiral LC is the standard method).

- Embrace MicroED: In early drug development, when crystal growth is challenging, MicroED provides a path to critical structural information from crystalline powder, eliminating the need for large single crystals [4].

- Leverage Chiral References: The strategy of using a molecule of known chirality (via salt or co-crystal formation) to determine an unknown structure is a robust and widely applicable principle in stereochemistry [4].

References

- 1. This compound | Bacterial Inhibitor [medchemexpress.com]

- 2. - l | Atabrine of quinacrine | InvivoChem dihydrochloride enantiomer [invivochem.com]

- 3. This compound [xcessbio.com]

- 4. Absolute configuration determination of pharmaceutical ... [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Stationary Phases for Liquid Chromatography [pmc.ncbi.nlm.nih.gov]

what is l-Atabrine dihydrochloride

Biological Activity & Mechanism

l-Atabrine dihydrochloride's significance in research stems from its specific biological activities, particularly its interaction with cellular pathways relevant to disease.

- Antiprion Activity: The compound was initially identified for its ability to inhibit prion accumulation, which are infectious agents responsible for diseases like Creutzfeldt-Jakob disease [1] [2].

- FoxP3 Downregulation and Treg Inhibition: A key finding from a 2025 high-throughput screen identified the parent drug, quinacrine, as a potent downregulator of FoxP3 [3]. FoxP3 is the "master regulator" transcription factor for regulatory T cells (Tregs), which play a critical role in suppressing immune responses. In the tumor microenvironment, Tregs inhibit the body's anti-cancer immunity. By interfering with FoxP3's DNA-binding activity, l-Atabrine and related compounds can selectively abrogate Treg suppressive function, thereby boosting anti-tumor immune responses [3].

The following diagram illustrates the logical workflow and key findings from the research that identified this mechanism.

Research pathway from screening to mechanistic understanding of l-Atabrine's immunomodulatory effects [3].

Physical & Chemical Properties

Understanding the compound's physical and chemical characteristics is essential for designing experiments. Key data is consolidated in the table below.

| Property | Details |

|---|---|

| Appearance | Light yellow to yellow solid [1] |

| Solubility | H₂O: 50 mg/mL (105.74 mM); DMSO: 20 mg/mL (42.29 mM). Ultrasonic treatment is recommended for dissolution [1] [4] |

| Storage | Lyophilized at -20°C in a desiccated environment; in solution, store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid repeated freeze-thaw cycles [1] [5] |

Experimental Handling & Safety

- Research Use Only: this compound is strictly for research purposes and not for human use [1] [5] [4].

- Toxicity Profile: While the human tolerability for quinacrine is well-documented, reported side effects of the parent drug at high doses or prolonged treatment include gastrointestinal distress, rare cases of toxic psychosis, and the most serious potential toxicity of aplastic anemia [6]. Although these are associated with clinical use, appropriate safety precautions should be taken in the laboratory.

Research Implications

The discovery that this compound and related 9-aminoacridines can target FoxP3 represents a promising strategic approach for cancer immunotherapy [3]. By selectively disabling the immunosuppressive function of Tregs within tumors, these small molecules may help to "release the brakes" on the immune system, allowing the body's own effector T cells to more effectively attack cancer cells [3]. This highlights the potential of targeting transcription factors like FoxP3 with small molecules for new therapeutic interventions.

References

- 1. This compound | Bacterial Inhibitor [medchemexpress.com]

- 2. Mepacrine [en.wikipedia.org]

- 3. Identification of a group of 9-amino-acridines that ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [xcessbio.com]

- 5. This compound [adooq.com]

- 6. Beyond DNA binding - a review of the potential mechanisms ... [biosignaling.biomedcentral.com]

l-Atabrine dihydrochloride discovery

Compound Profile & Identification

The table below summarizes the core identification and chemical data for l-Atacrine dihydrochloride [1].

| Property | Description |

|---|---|

| Systematic Name | l-Atacrine dihydrochloride |

| Related Parent Compound | Quinacrine (also known as Mepacrine, Atabrine) [2] [3] [4]. |

| CAS Number | 56100-42-6 |

| Molecular Formula | C₂₃H₃₂Cl₃N₃O |

| Molecular Weight | 472.88 g/mol |

| Chemical Structure | A less active (l-) enantiomer of quinacrine [1]. |

| Solubility | Soluble in DMSO (up to 20 mg/mL) and Water (up to 50 mg/mL) [1]. |

| Storage | -20°C or 4°C, sealed and protected from moisture [1]. |

Historical Context & Research Trajectory

- Parent Compound Origins: Quinacrine was first synthesized in the 1930s by Bayer as a synthetic antimalarial to replace quinine [2] [3] [4]. It was used extensively by Allied soldiers during World War II [2] [5].

- Expanding Applications: Over decades, quinacrine was approved or studied for various conditions, including giardiasis, tapeworm infections, lupus erythematosus, rheumatoid arthritis, and as a sclerosing agent for pleural effusions [2] [3].

- Enantiomer Identification: As research tools advanced, scientists isolated and studied the different stereoisomers of quinacrine. l-Atacrine dihydrochloride was identified as the less active enantiomer in screens for antiprion activity [1], highlighting that the biological activity of the racemic mixture is likely driven by the more active form.

Modern Research & Experimental Focus

Recent research explores quinacrine and its derivatives for new therapeutic applications, focusing on mechanisms beyond its original uses.

Application in Cancer Immunotherapy

A 2025 high-throughput screen identified quinacrine as a potent downregulator of FoxP3, a key transcription factor in regulatory T-cells (Tregs) that suppresses anti-tumor immunity [6].

The experimental workflow for this discovery is summarized below:

Experimental workflow for identifying FoxP3 inhibitors [6].

Key findings from this research include [6]:

- Mechanism: The compound interfered with FoxP3's DNA-binding ability, disrupting its regulation of downstream genes critical for Treg function.

- Functional Outcome: Treatment selectively abrogated the immunosuppressive function of Tregs, thereby "releasing the brakes" on effector T-cells.

- Therapeutic Validation: In a syngeneic mouse tumor model, these 9-aminoacridine compounds boosted anti-tumor immune responses and inhibited tumor growth.

Multi-Target Anticancer Mechanisms

Quinacrine is a polypharmacological agent, meaning it acts on multiple cellular targets simultaneously. The following diagram illustrates its key mechanisms in cancer cells.

Key anticancer mechanisms of quinacrine [3] [4] [7].

Toxicity and Safety Profile

While l-Atacrine's specific toxicity is less documented, the safety profile of its parent compound, quinacrine, is well-established from decades of use [3] [4].

| Category | Common/Notable Adverse Effects |

|---|---|

| Dermatological | Yellowish skin discoloration, bluish-black pigmentation, hyperpigmentation [8] [4]. |

| Gastrointestinal | Diarrhea, nausea, abdominal cramps, anorexia (dose-dependent and often transient) [3] [4]. |

| Hematological | Aplastic anemia (rare, ~0.003%, associated with high doses and prolonged therapy) [3] [4]. |

| Neurological/Psychiatric | Headache, dizziness, insomnia, nightmares; toxic psychosis (rare, 0.1-0.4%) [2] [3] [4]. |

| Ophthalmological | Low risk of retinal toxicity; rare, reversible corneal edema at very high doses (>500 mg) [3]. |

Future Research Directions

Current evidence suggests l-Atacrine dihydrochloride is primarily a tool for distinguishing stereospecific effects from the more active quinacrine forms [1]. Future research may explore:

- Refining Structure-Activity Relationships (SAR): Further defining which structural motifs and stereochemistry confer optimal FoxP3 inhibition with minimal toxicity.

- Combination Therapy: Leveraging its multi-target mechanism in combination with other immunotherapies or targeted drugs to overcome resistance [7].

- Novel Formulations: Developing delivery systems to improve bioavailability and target accumulation while reducing systemic exposure.

References

- 1. l-Atabrine dihydrochloride | Bacterial Inhibitor [medchemexpress.com]

- 2. Mepacrine [en.wikipedia.org]

- 3. Beyond DNA binding - a review of the potential mechanisms ... [biosignaling.biomedcentral.com]

- 4. Repurposing of Anti-Malarial Drug Quinacrine for Cancer ... [mdpi.com]

- 5. Antimalarial Agent - an overview [sciencedirect.com]

- 6. Identification of a group of 9-amino-acridines that ... [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing quinacrine for treatment-refractory cancer [sciencedirect.com]

- 8. Hydroxychloroquine-induced pigmentation in rheumatic ... [pmc.ncbi.nlm.nih.gov]

Theoretical Framework: Solubility Parameters

For researchers facing a lack of direct solubility data, the concept of Hansen Solubility Parameters (HSP) can provide a theoretical foundation for predicting solubility. The principle of "like dissolves like" suggests that a solute will dissolve best in a solvent with similar HSP values [1].

The table below shows the Hansen Solubility Parameters for DMSO and other common solvents for reference and comparison.

| Solvent Name | Total HSP (δD) | Dispersion Force (δD) | Polar Force (δP) | Hydrogen Bonding (δH) |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Information not available in search results | |||

| Water | Information not available in search results | |||

| Acetic acid | 21.4 | 14.5 | 8.0 | 13.5 |

| Acetone | 19.9 | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 24.4 | 15.3 | 18.0 | 6.1 |

| Ethanol | Information not available in search results | |||

| Methanol | Information not available in search results |

Source: Data extracted from [2]. Values are in MPa¹/².

To use this approach, you would need to estimate the HSP values for L-Atabrine dihydrochloride using group contribution methods [3]. A closer match between the solute's parameters and those of the solvent generally indicates higher solubility.

General Protocol for Solubility Determination

Since direct data is unavailable, you will need to determine the solubility experimentally. The following protocol, common in pharmaceutical sciences, outlines the standard shake-flask method, which can be applied to this compound [3].

Detailed Experimental Workflow

- Sample Preparation: Weigh an excess amount of this compound (ensure purity is known and documented, e.g., ≥98%) into a sealed vial.

- Solvent Addition: Add a known volume of anhydrous DMSO (≥99.9%) to the vial.

- Equilibration: Agitate the mixture continuously using a temperature-controlled shaker or water bath. Maintain a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient period, typically 24 hours, to ensure equilibrium is reached.

- Phase Separation: After equilibration, promptly separate the saturated solution from the undissolved solid. This is critical and can be done using 0.22 μm syringe filters (ensure filter compatibility with DMSO).

- Quantitative Analysis: Dilute the saturated solution as needed and analyze the concentration of this compound. Suitable methods include:

- HPLC-UV: A highly precise method for quantification.

- UV-Vis Spectrophotometry: A faster method, provided a valid calibration curve in DMSO is established.

Practical Considerations for Using DMSO

DMSO is a widely used solvent, but its effects on biological systems and material properties must be considered.

- Membrane Permeability: DMSO can alter cell membrane fluidity and permeability. For cell-based assays, it is generally recommended to keep the final concentration of DMSO below 10% (v/v) to minimize solvent-induced toxicity and non-specific effects [4].

- Solution Properties: High concentrations of DMSO can stabilize certain phases of lipid membranes and increase overall membrane permeability, which could be a confounding factor in experiments [4].

- Storage: DMSO is hygroscopic and readily absorbs water from the atmosphere. This can affect solubility measurements and solution stability. Always use anhydrous DMSO and store it in a tightly sealed container.

Research Recommendations

Given the current lack of data, here are some steps you can take:

- Perform Experimental Measurement: The most reliable path is to conduct the shake-flask experiment as outlined above.

- Estimate via HSP: Calculate the Hansen Solubility Parameters for this compound to see if they align well with DMSO's known properties.

- Consult Alternative Sources: Check chemical supplier catalogs (e.g., Merck, Sigma-Aldrich, TCI) for technical data sheets, which sometimes provide solubility information for listed compounds.

References

Comprehensive Application Notes and Protocols for l-Atabrine Dihydrochloride

Introduction to l-Atabrine Dihydrochloride

This compound is the less active enantiomer of the compound quinacrine (also known as mepacrine) [1]. While it exhibits reduced biological activity compared to its d-enantiomer counterpart, it remains an important tool compound in biomedical research, particularly for studying structure-activity relationships and serving as a negative control in experiments investigating quinacrine's effects [2] [3]. This chiral compound contains one stereocenter, with the l-enantiomer demonstrating different pharmacological properties than the more active d-form [2].

The compound has been reported to display antiprion activity and antibacterial effects in research settings, though these activities are notably reduced compared to the racemic mixture or the d-enantiomer [2] [3] [4]. Its mechanism of action is thought to involve interactions with cellular membranes and potential inhibition of phospholipase A2, similar to the parent compound quinacrine but with diminished potency [1]. These properties make this compound valuable for researchers investigating prion diseases, antibacterial mechanisms, and stereoselective drug actions.

Physicochemical Properties

This compound exhibits specific physicochemical characteristics that directly influence its handling, solubility, and experimental application. Understanding these properties is essential for developing reliable laboratory protocols and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 56100-42-6 | [2] [3] [5] |

| Molecular Formula | C₂₃H₃₂Cl₃N₃O | [2] [3] |

| Molecular Weight | 472.88 g/mol | [2] [3] [4] |

| Appearance | Light yellow to yellow solid | [3] [5] |

| Purity | ≥98% | [2] |

| Defined Atom Stereocenter Count | 1 | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Concentration | Reference |

|---|---|---|---|

| Water | ~50 mg/mL | ~105.74 mM | [2] [3] |

| DMSO | ~20 mg/mL | ~42.29 mM | [2] [3] [5] |

| Storage Condition (Powder) | -20°C for 3 years, 4°C for 2 years | - | [2] |

| Storage Condition (Solution) | -80°C for 6 months, -20°C for 1 month | - | [2] |

The compound's moderate solubility in aqueous systems and organic solvents like DMSO provides flexibility in experimental design. The yellow coloration is characteristic of acridine derivatives like this compound and can serve as a visual indicator of solution concentration. When preparing stock solutions, note that sonication may be necessary to achieve complete dissolution, particularly for aqueous solutions [3].

Stock Solution Preparation

Standard Stock Solution Formulation

The preparation of consistent, high-quality stock solutions is fundamental to obtaining reliable research results with this compound. The following protocol outlines the standard procedure for creating concentrated stock solutions suitable for most research applications.

Materials Required:

- This compound powder (purity ≥98%) [2]

- High-purity solvent (deionized water or DMSO)

- Analytical balance

- Volumetric flasks or tubes

- Sonicator

- 0.22 μm filter (optional, for sterilization)

Procedure:

- Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

- Solvent Addition: Add the appropriate volume of solvent to achieve the desired concentration (refer to Table 2 for solubility limits).

- Dissolution: Mix thoroughly by vortexing. If complete dissolution is not achieved, sonicate the solution for 5-10 minutes [3].

- Sterilization (if required): Filter the solution through a 0.22 μm filter for sterilization, particularly for cell culture applications.

- Aliquoting: Divide the stock solution into single-use aliquots to minimize freeze-thaw cycles.

- Storage: Store aliquots at recommended temperatures (-20°C for short-term, -80°C for long-term stability) [2].

Concentration Calculations and Dilutions

Precise concentration calculations are essential for experimental accuracy. The following table provides reference values for common stock solution preparations.

Table 3: Stock Solution Preparation Guide

| Desired Concentration | Mass Required for 1 mL Solution | Preparation Notes |

|---|---|---|

| 10 mM | 4.73 mg | Suitable for most working solutions |

| 20 mM | 9.46 mg | Maximum recommended in DMSO [2] [3] |

| 50 mM | 23.64 mg | Approaching aqueous solubility limit |

| 100 mM | 47.29 mg | Saturated aqueous solution |

To calculate specific concentrations, use the formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (472.88 g/mol)

For dilution calculations, the standard formula C₁V₁ = C₂V₂ applies, where C₁ and V₁ represent the stock concentration and volume, respectively, and C₂ and V₂ represent the desired concentration and volume.

In Vivo Formulation Protocols

For animal studies, this compound requires formulation in biocompatible vehicles that ensure stability and bioavailability. The following protocols have been optimized for in vivo administration [2] [3].

Table 4: In Vivo Formulation Protocols for this compound

| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |

|---|---|---|---|

| DMSO | 10% | 10% | 10% |

| PEG300 | 40% | - | - |

| Tween 80 | 5% | - | - |

| Saline | 45% | 90% (as 20% SBE-β-CD in Saline) | - |

| Corn Oil | - | - | 90% |

| Final Concentration | ≥2 mg/mL (4.23 mM) | ≥2 mg/mL (4.23 mM) | ≥2 mg/mL (4.23 mM) |

| Recommended Use | General purpose | Enhanced solubility | Long-term administration |

Formulation Procedure:

- Sequential Addition: Always add co-solvents in the order specified from left to right [2].

- Mixing: Ensure complete mixing and clarification at each step before adding the next component.

- Preparation Example for Protocol 1:

- Quality Control: Check for precipitation before administration. The solution should appear clear without visible particles.

Vehicle Preparation Notes:

- Saline: Dissolve 0.9 g sodium chloride in 100 mL ddH₂O [2]

- 20% SBE-β-CD in Saline: Dissolve 2 g SBE-β-CD in 10 mL saline (stable at 4°C for 1 week) [2] [3]

Experimental Application Protocols

Cell-Based Assays

For cell culture applications, proper dosing and controls are essential. The workflow below outlines a standardized approach for treating cells with this compound.

Key Considerations:

- Always include vehicle controls (DMSO at equivalent concentration)

- Use the d-enantiomer or racemic quinacrine as comparative controls when investigating stereospecific effects [2]

- Perform dose-response studies with concentrations typically ranging from 1-100 μM

- Monitor cells for unexpected toxicity, even though l-Atabrine is the less active enantiomer

Antiprion Activity Assessment

The antiprion activity of this compound can be evaluated using established prion disease models [3] [4]. Though less potent than quinacrine, it serves as an important control for stereoselectivity studies.

Experimental Design:

- Cell Models: Use prion-infected neuronal cell lines (e.g., ScN2a cells)

- Dosing: Treat cells with this compound (1-50 μM) for 24-72 hours

- Comparison: Include d-Atabrine and racemic quinacrine at equivalent concentrations

- Assessment: Measure prion protein (PrPSc) levels using Western blot or ELISA

- Viability: Concurrently assess cell viability using MTT or Alamar Blue assays

Expected Results: this compound should demonstrate reduced antiprion efficacy compared to the d-enantiomer, confirming stereoselective activity [3].

Antibacterial Activity Evaluation

For assessing antibacterial effects [2], the following protocol is recommended:

Materials:

- Bacterial strains (appropriate gram-positive and gram-negative species)

- Mueller-Hinton broth or appropriate culture medium

- 96-well sterile plates

- This compound stock solutions

Procedure:

- Prepare bacterial inoculum adjusted to 0.5 McFarland standard

- Dilute this compound in culture medium across concentration gradient

- Incubate plates at appropriate temperature for 16-20 hours

- Determine MIC (Minimum Inhibitory Concentration) visually or spectrophotometrically

Troubleshooting and Quality Control

Common Issues and Solutions

Table 5: Troubleshooting Guide for this compound Applications

| Problem | Possible Cause | Solution |

|---|---|---|

| Precipitation in stock solution | Exceeded solubility limit | Dilute solution or warm slightly with sonication |

| Unexpected toxicity in cell cultures | Contaminated stock or solvent | Prepare fresh stock with sterile technique |

| Inconsistent results between experiments | Compound degradation | Use fresh aliquots, avoid repeated freeze-thaw |

| Poor solubility in aqueous buffers | Low aqueous solubility | Use co-solvents per Section 4 protocols |

| Yellow color fading | Light exposure degradation | Protect from light, store in amber vials |

Quality Control Measures

- Visual Inspection: Solutions should appear clear, light yellow without particulate matter

- Spectrophotometric Verification: Measure absorbance at characteristic wavelengths (should show peaks at ~240 nm and ~420 nm for acridine compounds)

- Bioactivity Validation: Periodically test against reference standards to confirm expected potency

- Storage Monitoring: Record freeze-thaw cycles and discard aliquots after 3-5 cycles

Safety and Regulatory Considerations

This compound is intended for research use only and not for human diagnostic or therapeutic applications [2] [3] [4]. Researchers should adhere to the following safety guidelines:

- Personal Protective Equipment: Wear appropriate gloves, lab coat, and eye protection

- Handling: Avoid generation of dust aerosols; use in well-ventilated areas

- Disposal: Dispose of waste according to institutional regulations for chemical waste

- Documentation: Maintain accurate records of usage and storage conditions

As with related acridine compounds, this compound should be considered a potential irritant. The compound's safety profile may differ from the pharmaceutical-grade quinacrine (mepacrine) used historically for malaria and other conditions [1].

References

l-Atabrine dihydrochloride antibacterial assay protocol

Background on Quinacrine and its Antibacterial History

Quinacrine is an acridine derivative that was historically investigated for its antimicrobial properties [1] [2]. The following table summarizes its key aspects as a potential antibacterial agent:

| Aspect | Details |

|---|---|

| Chemical Grouping | 9-aminoacridine derivative [1] [2] |

| Historical Status | Early antibacterial investigations were largely superseded by penicillin in the 1940s [1] [2] |

| General Mechanism of Action (for related Acridines) | Some acridines, like acriflavine, are known to act as fluorescent dyes that intercalate into nucleic acids, thereby inhibiting bacterial and viral replication [1] [2]. |

| Modern Research Context | Research interest has shifted to other therapeutic areas, including its potential as an anti-cancer agent and for treating prion diseases [1] [2] [3]. |

The diagram below illustrates the shift in research focus for quinacrine and related acridines over time:

References

Comprehensive Application Notes and Protocols: l-Atabrine Dihydrochloride as an Antiprion Agent

Introduction and Chemical Background

l-Atabrine dihydrochloride is a less active enantiomer of the well-established antimalarial drug quinacrine, belonging to the 9-aminoacridine family of synthetic compounds. This chemical derivative has gained significant attention in neuroscience and infectious disease research due to its documented antiprion activity, offering potential as a therapeutic agent against prion-related disorders such as Creutzfeldt-Jakob disease. With the molecular formula C₂₃H₃₂Cl₃N₃O and a molecular weight of 472.88 g/mol, this compound presents as a light yellow to yellow solid at room temperature [1]. The compound is designated for research use only and is not approved for human therapeutic applications, though its structural parent quinacrine has an extensive history of clinical use for malaria, giardiasis, and tapeworm infections, providing valuable insights into its pharmacokinetic and safety profiles [2] [3].

The interest in this compound as an antiprion agent stems from the pressing need for effective treatments against transmissible spongiform encephalopathies (TSEs), a group of progressive neurodegenerative conditions characterized by the conversion of normal cellular prion protein (PrPᴼ) to an abnormal scrapie isoform (PrPˢᶜ). This structural transition triggers a cascade of pathological events including protein aggregation, neuronal dysfunction, and ultimately fatal neurodegeneration. While the exact molecular mechanisms underlying this compound's antiprion activity remain under investigation, current evidence suggests it may interfere with multiple stages of the prion conversion process, potentially through direct interaction with prion proteins, disruption of membrane cholesterol domains, or modulation of cellular pathways essential for prion propagation [4].

Antiprion Mechanisms of Action

Direct and Indirect Mechanisms

The antiprion activity of this compound appears to involve multiple complementary mechanisms that target different aspects of prion propagation. Research suggests that this compound may act through both direct binding to prion proteins and indirect modulation of cellular factors required for prion conversion and accumulation. Unlike many therapeutic agents that target a single pathway, this compound's polypharmacological approach may be particularly advantageous against complex neurodegenerative processes, potentially explaining its efficacy in cellular models of prion disease [4].

One proposed mechanism involves the redistribution of cellular cholesterol, whereby this compound disrupts cholesterol-rich membrane domains that serve as platforms for prion conversion. This membrane destabilization potentially interferes with the conformational transition of PrPᴼ to PrPˢᶜ by altering the lipid environment necessary for this process. Additionally, evidence suggests that this compound may function as a lysosomotropic agent, accumulating within acidic compartments like lysosomes and endosomes where prion conversion may occur. By altering the pH and enzymatic activity of these organelles, the compound may create an environment less favorable for prion propagation [4]. Structural studies indicate that the acridine backbone of this compound enables direct interaction with prion proteins, potentially stabilizing the native conformation of PrPᴼ or disrupting the β-sheet-rich structure of PrPˢᶜ aggregates, though these interactions require further characterization at the molecular level.

Schematic Overview of Antiprion Mechanisms

The following diagram summarizes the key proposed mechanisms through which this compound exerts its antiprion effects:

Experimental Protocols

Compound Preparation and Storage

This compound requires specific handling and preparation protocols to ensure stability and reproducibility in experimental settings. The compound should be stored as a powder at 4°C in sealed containers protected from moisture to maintain long-term stability. For working solutions, prepare stock concentrations in appropriate solvents based on your experimental requirements [1].

Table 1: Stock Solution Preparation Guidelines

| Solvent | Maximum Concentration | Storage Conditions | Special Considerations |

|---|---|---|---|

| DMSO | 20 mg/mL (42.29 mM) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | Hygroscopic DMSO impacts solubility; use newly opened containers |

| Water | 50 mg/mL (105.74 mM) | -80°C for 6 months; -20°C for 1 month | Requires ultrasonic assistance for complete dissolution |

| In Vivo Formulation | 2 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh daily for animal studies | Yields clear solution suitable for various administration routes |

When preparing stock solutions, brief sonication (5-10 minutes) is typically required to achieve complete dissolution. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound degradation and decreased efficacy. For cell culture applications, dilute stock solutions directly into culture media to achieve the desired working concentration, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [1].

Cell Culture and Treatment Protocol

This protocol describes the use of this compound in scrapie-infected neuroblastoma cells (ScN2a), a well-established cellular model for studying prion propagation and screening antiprion compounds.

Materials Required:

- ScN2a cells (or other prion-infected cell line)

- Appropriate cell culture medium (DMEM or RPMI-1640 with 10% FBS)

- This compound stock solutions (prepared as in Section 3.1)

- Vehicle control (0.1% DMSO in culture medium)

- Cell culture plates (6-well, 12-well, or 96-well format depending on assay)

- Phosphate-buffered saline (PBS)

- Cell viability assay kit (MTT, XTT, or resazurin-based)

- Lysis buffer for immunoblotting (containing 1% Triton X-100, 0.5% sodium deoxycholate)

Procedure:

- Cell Seeding: Plate ScN2a cells at appropriate density (typically 1-2×10⁵ cells/mL for 6-well plates, 5×10⁴ cells/mL for 12-well plates) in complete culture medium and allow to adhere overnight.

- Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.5-5 μM. Include vehicle control (0.1% DMSO) and positive control if available.

- Exposure Duration: Replace existing medium with treatment medium and incubate cells for 48-96 hours at 37°C in 5% CO₂.

- Medium Refreshment: For extended treatments (>72 hours), replace with fresh compound-containing medium every 48-72 hours.

- Assessment Endpoints:

- Viability Assessment: At treatment conclusion, perform cell viability assay according to manufacturer's protocol.

- PrPˢᶜ Detection: Harvest cells for PrPˢᶜ detection using proteinase K digestion and immunoblotting.

- Data Analysis: Normalize all readings to vehicle controls and calculate percentage viability and PrPˢᶜ reduction relative to control conditions.

Table 2: Typical Dosing Regimen for Antiprion Studies

| Assay Type | Concentration Range | Treatment Duration | Expected Efficacy |

|---|---|---|---|

| Initial Screening | 0.1-10 μM | 72-96 hours | IC₅₀ typically 1-5 μM for PrPˢᶜ clearance |

| Dose-Response | 0.5, 1, 2, 4, 8 μM | 96 hours | Concentration-dependent reduction in PrPˢᶜ signal |

| Time-Course | 2-5 μM | 24, 48, 72, 96 hours | Time-dependent increase in PrPˢᶜ clearance |

| Cytotoxicity | 1-20 μM | 48-96 hours | CC₅₀ typically >10-15 μM in most cell lines |

Analytical Methods for Antiprion Activity Assessment

Proteinase K Resistance Assay: The proteinase K (PK) resistance of PrPˢᶜ is a hallmark biochemical property that distinguishes it from the normal PrPᴼ isoform. This assay provides a quantitative measure of prion load in treated versus untreated cells.

- Cell Lysis: Harvest treated cells and lyse in buffer containing 1% Triton X-100, 0.5% sodium deoxycholate in TBS.

- Protein Quantification: Determine protein concentration using BCA or similar assay.

- PK Digestion: Digest 1 mg/mL of total protein with 10-20 μg/mL of PK for 30-60 minutes at 37°C.

- Reaction Termination: Stop digestion with 2 mM PMSF or specific protease inhibitor cocktail.

- Centrifugation: Centrifuge at 14,000-20,000 × g for 30-60 minutes to pellet PK-resistant PrPˢᶜ.

- Immunoblotting: Resuspend pellet in loading buffer, separate by SDS-PAGE, transfer to membrane, and probe with anti-PrP antibodies (e.g., 3F4, 6D11).

Immunofluorescence Detection: Visualize PrPˢᶜ accumulation in situ using immunofluorescence microscopy.

- Cell Fixation: Fix treated cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilization: Permeabilize with 0.1-0.2% Triton X-100 for 10 minutes.

- Blocking: Incubate with 5% normal serum in PBS for 1 hour.

- Primary Antibody: Incubate with anti-PrP antibody (appropriate dilution determined empirically) overnight at 4°C.

- Secondary Antibody: Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature.

- Mounting and Imaging: Mount with antifade mounting medium and image using fluorescence microscopy.

Cell Viability Assessment: Determine the therapeutic window by assessing compound cytotoxicity.

- Metabolic Assays: Use MTT, XTT, or resazurin reduction assays according to manufacturer's protocols.

- Membrane Integrity: Assess lactate dehydrogenase (LDH) release as a marker of membrane damage.

- Apoptosis Markers: Examine caspase activation or Annexin V binding to detect apoptotic cells.

Research Applications and Chemical Genetics

The use of this compound extends beyond its direct application as an antiprion agent, serving as a valuable chemical tool for probing fundamental mechanisms of prion propagation. In chemical genetic approaches, small molecules like this compound can be used to acutely inhibit specific cellular processes, offering advantages over traditional genetic methods that may be subject to compensatory mechanisms or redundancy [4]. By employing global approaches to identify the cellular targets of this compound, researchers can uncover novel pathways essential for prion propagation that might not be identified through conventional genetic screens.

Reverse screening strategies using this compound as a molecular bait have proven particularly valuable in prion research. Affinity chromatography with immobilized this compound allows for the systematic identification of cellular binding partners that mediate its antiprion effects. When designing such experiments, it is crucial to incorporate appropriate linker molecules (such as polyethylene glycol or amino-caproylaminopentyloxy linkers) between the compound and chromatography matrix to minimize steric hindrance while maintaining antiprion activity [4]. Complementary yeast-based genetic approaches, including haploinsufficiency profiling, synthetic lethality screens, and genome-wide overexpression screens, provide powerful alternative methods for identifying drug targets and mechanisms of action without requiring chemical modification of the compound.

The translational potential of this compound is supported by the extensive clinical history of its parent compound, quinacrine, which has been used in millions of patients for malaria prophylaxis and treatment of various conditions including giardiasis, tapeworm infections, lupus erythematosus, and rheumatoid arthritis [2] [3]. This established safety profile facilitates the potential repurposing of related compounds for new indications such as prion diseases. Importantly, clinical trials have been conducted investigating quinacrine in Creutzfeldt-Jakob disease (ClinicalTrials.gov Identifiers: NCT00183092, NCT00104663), providing preliminary evidence for the potential application of acridine-based compounds in prion disorders [2].

Safety and Regulatory Considerations

Toxicity Profile: this compound is generally well-tolerated in cellular systems at concentrations effective for antiprion activity (typically 1-5 μM). However, researchers should be aware of potential cytotoxic effects at higher concentrations, including:

- Dose-dependent cytotoxicity typically observed at concentrations >10-15 μM in most cell lines

- Cell cycle perturbations and induction of apoptosis at elevated concentrations

- Inhibition of phospholipase A2 activity, which may alter inflammatory responses

- Potential interference with multi-drug resistance transporters due to its affinity for P-glycoprotein

When moving to in vivo models, note that the parent compound quinacrine has specific tissue distribution patterns, with the highest concentrations found in liver, spleen, lungs, and adrenal glands, and lowest concentrations in brain, heart, and skeletal muscle [2]. This distribution may impact efficacy in neurological conditions and should be considered when designing animal studies.

Regulatory Status: this compound is sold explicitly for research use only and is not for human consumption or therapeutic use [1] [5]. Researchers must adhere to all applicable safety guidelines when handling this compound, including:

- Use of appropriate personal protective equipment (lab coat, gloves, safety glasses)

- Working in a properly ventilated environment, preferably in a fume hood when handling powder

- Implementation of proper waste disposal procedures in accordance with institutional policies

- Compliance with all local regulations regarding chemical storage and disposal

Troubleshooting and Technical Notes

- Solubility Issues: If complete dissolution is not achieved during stock preparation, try gentle warming (37°C) with continuous vortexing or extend sonication time. Avoid excessive heating that may degrade the compound.

- Variable Antiprion Efficacy: If inconsistent results are observed between experiments, confirm the prion strain used in your cellular model, as different strains may show varying sensitivity to this compound.

- Cytotoxicity Concerns: If cytotoxicity is observed at desired antiprion concentrations, consider pulsed treatment strategies (e.g., 24-hour exposure followed by recovery period) rather than continuous exposure.

- Proteinase K Digestion Optimization: If background signal is high in PK resistance assays, titrate PK concentration and digestion time using known positive and negative controls.

- Cell Line Variability: Different prion-infected cell lines may show varying sensitivity to this compound. Consider testing multiple cell models if available.

References

- 1. This compound | Bacterial Inhibitor [medchemexpress.com]

- 2. Beyond DNA binding - a review of the potential mechanisms ... [biosignaling.biomedcentral.com]

- 3. Repurposing of Anti-Malarial Drug Quinacrine for Cancer ... [mdpi.com]

- 4. Antiprion Drugs as Chemical Tools to Uncover ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - MedChem Express [bioscience.co.uk]

Comprehensive Application Notes and Experimental Protocols for l-Atabrine Dihydrochloride

Introduction and Chemical Profile

l-Atabrine dihydrochloride, also known as the less active enantiomer of quinacrine, is a chemical compound of significant interest in biomedical research. This compound, with the CAS number 56100-42-6, represents the stereoisomeric form of the classic antimalarial drug quinacrine (commonly known as mepacrine or Atabrine). The molecular formula of this compound is C({23})H({32})Cl({3})N({3})O, with a molecular weight of 472.88 g/mol [1]. The compound features a defined stereocenter that distinguishes it from its more active d-enantiomer counterpart, which has implications for its biological activity and research applications.

Originally developed as an antimalarial agent, quinacrine and its enantiomers have found renewed research interest for their potential applications in various fields, including antiprion investigations and antibacterial studies [1] [2]. The l-enantiomer form is particularly valuable in comparative studies aimed at understanding structure-activity relationships and stereoselective biological interactions. As a research compound, this compound is classified exclusively for laboratory use and is not intended for human consumption or clinical application [1].

Physical-Chemical Properties and Storage Specifications

Fundamental Chemical Characteristics

This compound exhibits specific physicochemical properties that directly influence its handling, storage, and experimental applications. The compound typically presents as a light yellow to yellow solid at room temperature, with defined solubility characteristics in various solvents [2]. Its chemical structure contains multiple functional groups that contribute to both its research utility and storage requirements, including a chloro-substituted acridine ring system and a diethylpentane diamine side chain with stereochemical specificity [1].

The compound's hydrogen bonding capacity (3 donors and 4 acceptors) and moderate complexity (rated 461 on complexity scale) contribute to its solubility profile and stability considerations [1]. These molecular characteristics necessitate specific storage conditions to maintain chemical integrity and research reliability over extended periods.

Comprehensive Storage Conditions

Proper storage of this compound is essential for maintaining its stability and ensuring experimental reproducibility. The following table summarizes the optimal storage parameters based on current manufacturer specifications:

Table 1: Storage Conditions for this compound

| Storage Form | Temperature | Duration | Additional Protection |

|---|---|---|---|

| Powder | -20°C | 3 years | Sealed container, protect from moisture |

| Powder | 4°C | 2 years | Sealed container, protect from moisture |

| Solution (solvent) | -80°C | 6 months | Depending on solvent system |

| Solution (solvent) | -20°C | 1 month | Depending on solvent system |

| Shipping | Room temperature | Few days | Stable under ordinary shipping conditions |

For long-term storage, the powder form demonstrates optimal stability when maintained at -20°C in a sealed, moisture-protected environment [1] [2]. Under these conditions, the compound remains stable for approximately three years without significant degradation. Alternatively, storage at 4°C (refrigerator temperature) provides a two-year stability window, offering flexibility for frequently accessed materials. The solution form of this compound requires more stringent temperature control, with -80°C recommended for extended storage (up to 6 months) and -20°C suitable for shorter-term storage (1 month) [1].

Critical to the compound's stability is protection from moisture, which can accelerate degradation processes. Researchers should ensure containers remain securely sealed and consider using desiccants in storage environments. For shipping purposes, this compound has demonstrated stability at ambient temperature for the duration typical of standard transportation processes [1].

Solubility Profiles and Stock Solution Preparation

Solubility Characteristics

Understanding the solubility properties of this compound is fundamental to designing appropriate experimental systems. The compound exhibits varying solubility in different solvents, as quantified in the following table:

Table 2: Solubility Profile of this compound

| Solvent | Concentration (mg/mL) | Concentration (mM) | Application Notes |

|---|---|---|---|

| H(_2)O (Water) | ~50 mg/mL | ~105.74 mM | Primary aqueous stock |

| DMSO | ~20 mg/mL | ~42.29 mM | Primary organic stock |

| Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥2 mg/mL | ≥4.23 mM | In vivo applications |

| Formulation 2 (10% DMSO + 90% 20% SBE-β-CD in Saline) | ≥2 mg/mL | ≥4.23 mM | Enhanced aqueous solubility |

| Formulation 3 (10% DMSO + 90% Corn Oil) | ≥2 mg/mL | ≥4.23 mM | Lipid-based systems |

The compound demonstrates high aqueous solubility (~50 mg/mL), making it suitable for biological systems without requiring complex solvent systems [1]. In DMSO, which is commonly used for cell culture applications, the solubility remains substantial at approximately 20 mg/mL. For specialized in vivo applications, several formulation approaches have been developed that maintain adequate solubility while minimizing potential solvent toxicity.

Stock Solution Preparation Protocols

3.2.1 Aqueous Stock Solution Preparation

- Materials: this compound powder, purified water (ddH(_2)O), sterile container, sonication device

- Procedure:

- Tare a clean, sterile container on an analytical balance

- Accurately weigh the required amount of this compound powder

- Add the appropriate volume of purified water to achieve the desired concentration (not exceeding 50 mg/mL)

- Sonicate the mixture for 5-10 minutes to ensure complete dissolution

- Verify solution clarity; if undissolved material remains, continue sonication

- Aliquot into working volumes to avoid repeated freeze-thaw cycles

- Store at recommended temperatures based on intended usage timeline

3.2.2 DMSO Stock Solution for Cell Culture

- Materials: this compound powder, high-quality DMSO (sterile, tissue culture grade), sterile tubes, vortex mixer

- Procedure:

- Perform all preparations under sterile conditions in a laminar flow hood

- Accurately weigh compound powder to achieve 20 mg/mL concentration

- Add calculated volume of DMSO directly to the powder

- Vortex vigorously for 1-2 minutes until completely dissolved

- Filter sterilize using a 0.2μm membrane if required for specific cell culture applications

- Aliquot into small, single-use volumes to minimize freeze-thaw cycles and water absorption

- Store at -80°C for long-term storage (6 months) or -20°C for short-term use (1 month)

3.2.3 In Vivo Formulation Preparation

Three primary formulations have been established for animal studies, with Formulation 1 being the most widely applicable:

Table 3: Preparation of In Vivo Formulations

| Formulation | Component Addition Sequence | Preparation Instructions | Storage Conditions |

|---|

| Formulation 1 | 1. 10% DMSO 2. 40% PEG300 3. 5% Tween80 4. 45% Saline | Add co-solvents sequentially with mixing between each addition | -80°C for 6 months -20°C for 1 month | | Formulation 2 | 1. 10% DMSO 2. 90% 20% SBE-β-CD in Saline | Prepare SBE-β-CD solution first, then add to DMSO stock | -80°C for 6 months -20°C for 1 month | | Formulation 3 | 1. 10% DMSO 2. 90% Corn Oil | Add DMSO stock directly to corn oil with vigorous mixing | -80°C for 6 months -20°C for 1 month |

Critical Note: The sequential addition of components must be strictly followed, and each component should be thoroughly mixed before adding the next. The solution should be visually clear before proceeding to the next addition step or administration to research subjects.

Experimental Applications and Research Protocols

Research Applications and Biological Activity

This compound serves as an important tool compound in various research contexts, primarily functioning as a comparative enantiomer in studies investigating the stereoselective activities of quinacrine derivatives [1]. While identified as the "less active enantiomer" of quinacrine, it displays measurable antibacterial effects and has been investigated for antiprion activity [1] [2] [3]. This compound is particularly valuable in mechanistic studies aimed at distinguishing stereospecific versus non-specific drug interactions.

The biological activity of this compound must be understood in the context of its relationship to the racemic mixture (mepacrine/quinacrine), which has broader medical applications. Mepacrine has historical and contemporary uses as an antiprotozoal agent (particularly for giardiasis), as a therapeutic for lupus erythematosus, and as a sclerosing agent for pneumothorax prophylaxis [4]. Additionally, its fluorescent properties have made it valuable as an epifluorescent dye for cellular visualization, particularly for platelet tracking where it accumulates in dense granules [4].

Antiprion Activity Assessment Protocol

Objective: Evaluate the effect of this compound on prion propagation in cellular models

Background: Based on research demonstrating differential inhibition of prion propagation by enantiomers of quinacrine [2]

Materials: Prion-infected neuroblastoma cell line (e.g., ScN2a cells), this compound stock solutions, d-Atabrine dihydrochloride (comparative control), cell culture reagents, immunoblotting equipment for PrP(^Sc) detection

Procedure:

- Plate prion-infected neuroblastoma cells in appropriate multi-well plates

- Allow cells to adhere overnight under standard culture conditions

- Prepare serial dilutions of this compound in fresh culture medium (typical test range: 0.1-10μM)

- Treat cells with compound dilutions, including appropriate vehicle controls and d-enantiomer controls

- Incubate for predetermined time points (e.g., 72 hours)

- Harvest cells and prepare lysates for prion protein detection

- Quantify PrP(^Sc) levels using proteinase K digestion and immunoblotting

- Normalize data to total protein content and vehicle-treated controls

- Calculate EC(_{50}) values and compare with d-enantiomer

Expected Outcomes: this compound is expected to show reduced antiprion activity compared to the d-enantiomer, consistent with its characterization as the less active form [2] [3]

Antibacterial Activity Screening Protocol

Objective: Assess antibacterial properties of this compound against selected bacterial strains

Materials: Bacterial strains (e.g., Gram-positive and Gram-negative representatives), Mueller-Hinton broth/agar, this compound stock solutions, antibiotic controls, sterile consumables

Procedure:

- Prepare bacterial inocula adjusted to 0.5 McFarland standard

- Incorporate diluted bacterial suspensions into molten agar or distribute in broth

- For agar dilution: Add compound to molten agar at serial dilutions (e.g., 1-256 μg/mL)

- For broth microdilution: Prepare compound dilutions directly in broth in 96-well plates

- Inoculate with standardized bacterial suspension

- Include growth controls and reference antibiotic controls

- Incubate at appropriate temperatures for 16-20 hours

- Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth

- For selected strains, perform Minimum Bactericidal Concentration (MBC) determinations by subculturing from clear wells

Interpretation: Compare MIC/MBC values with those of the d-enantiomer and standard antibiotics to evaluate relative potency and spectrum of activity

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound can be understood through the known pharmacological activities of the racemic quinacrine mixture, while recognizing that its stereochemistry likely influences specific interactions and potency. The following diagram illustrates key molecular pathways affected by quinacrine compounds:

Figure 1: Molecular Pathways and Mechanisms of Quinacrine Compounds

This compound shares the fundamental molecular targets of racemic quinacrine, though with potentially reduced potency due to its stereochemical configuration. The primary mechanisms include:

Membrane Interactions: The compound disrupts protozoal cell membranes through intercalation, contributing to its antiprotozoal effects [4]. This mechanism is particularly relevant for its historical use against Giardia infections and malaria.

Enzyme Inhibition: this compound functions as a histamine N-methyltransferase (HNMT) inhibitor, potentially increasing local histamine concentrations and contributing to immunomodulatory effects [4].

Signaling Pathway Modulation: The compound inhibits NF-κB signaling, a key pathway in inflammatory responses and cell survival, while simultaneously activating p53-mediated pathways associated with cell cycle regulation and apoptosis [4].

Prion Protein Interactions: Similar to the racemic mixture, this compound binds to prion proteins, inhibiting the formation of pathogenic aggregates in experimental models, though clinical translation has proven challenging potentially due to blood-brain barrier limitations and emergence of drug-resistant prion strains [4] [2].

Safety Considerations and Regulatory Information

Handling Precautions and Safety Protocols

Researchers working with this compound must implement appropriate safety measures to minimize potential risks. While specific GHS hazard classifications for this enantiomer are not fully detailed in the available literature, precautions should be guided by the known properties of the racemic quinacrine compound, which has established safety concerns [4].

Important safety considerations include:

Personal Protective Equipment: Wear appropriate gloves, lab coat, and eye protection when handling the compound, particularly during weighing and solution preparation where dust or aerosols may be generated.

Engineering Controls: Use chemical fume hoods or biosafety cabinets for procedures that may generate airborne particles, such as powder weighing and sonication.

Health Monitoring: Be aware that the racemic quinacrine compound has been associated with various adverse effects, including toxic psychosis and other psychiatric symptoms in clinical settings [4] [5]. While these effects are primarily reported at therapeutic doses, researchers should exercise caution.

Regulatory Status and Use Restrictions

This compound is explicitly designated "for research use only, not for human use" [1]. This classification restricts application to laboratory investigations and excludes human consumption or therapeutic administration.

The racemic drug quinacrine (mepacrine) has faced varying regulatory status across different jurisdictions. As of August 2020, approved formulations were not commercially available in the United States, though compounding pharmacies could potentially prepare the drug [4]. This regulatory landscape underscores the importance of maintaining clear distinctions between the research chemical this compound and potential pharmaceutical applications.

Troubleshooting and Technical Guidance

Common Experimental Challenges

Precipitation in Aqueous Solutions: If compound precipitation occurs during dilution from DMSO stock into aqueous buffers, consider implementing slower addition rates with vigorous mixing, pre-warming aqueous solutions, or using alternative solvent systems such as cyclodextrin complexes.

Loss of Activity: Suspected compound degradation can be minimized by strict adherence to recommended storage conditions, use of single-use aliquots, and verification of stock solution concentrations through UV-Vis spectroscopy (quinacrine compounds have characteristic absorption maxima around 420-450 nm).

Cellular Toxicity in Assays: Observation of unexpected cytotoxicity may require optimization of treatment concentrations and exposure times. Consider implementing more frequent medium changes with fresh compound to maintain stable concentrations while reducing potential buildup of metabolites.

Experimental Optimization Recommendations

Analytical Verification: Periodically verify compound identity and purity in research samples using HPLC or LC-MS methods, particularly for long-term studies.

Positive Controls: Include the d-enantiomer (d-Atabrine dihydrochloride, CAS 56100-41-5) as a comparative control in experiments evaluating biological activity to confirm expected enantiomeric differences.

Solvent Compatibility Screening: When developing new assay systems, empirically determine optimal solvent conditions by testing multiple formulations at small scale before proceeding to full experiments.

Conclusion

This compound serves as an important research tool for investigating stereoselective biological effects of quinacrine derivatives. Its defined storage requirements (-20°C for powder, -80°C for solutions) and solubility characteristics enable reproducible experimental outcomes across various research applications. While characterized as the less active enantiomer, it remains valuable for comparative studies of antibacterial and antiprion mechanisms, particularly when used alongside its d-enantiomer counterpart. Researchers should adhere to recommended handling protocols and regulatory guidelines to ensure both experimental success and laboratory safety.

References

- 1. - l | enantiomer of quinacrine | InvivoChem Atabrine dihydrochloride [invivochem.com]

- 2. This compound | 56100-42-6 [amp.chemicalbook.com]

- 3. - l | Inhibitor | TargetMol Atabrine dihydrochloride [targetmol.com]

- 4. Mepacrine [en.wikipedia.org]

- 5. Psychiatric effects of malaria and anti-malarial drugs [pmc.ncbi.nlm.nih.gov]

l-Atabrine dihydrochloride reconstitution calculator

Chemical Profile of l-Atabrine Dihydrochloride

The table below summarizes the fundamental chemical and physical properties of this compound as reported by commercial suppliers for research use [1] [2] [3].

| Property | Details |

|---|---|

| CAS Number | 56100-42-6 [1] [2] [3] |

| Molecular Formula | C₂₃H₃₂Cl₃N₃O [1] [2] [3] |

| Molecular Weight | 472.88 g/mol [1] [2] [3] |

| Chemical Name | 6-chloro-N-[(2R)-5-(diethylamino)pentan-2-yl]-2-methoxyacridin-9-amine dihydrochloride [2] |

| Appearance | Light yellow to yellow solid [1] [4] |

| Purity | ≥98% [2] [3] |

| Biological Activity | Less active enantiomer of quinacrine; displays antiprion activity [1] [2] [3] |

Reconstitution and Stock Solution Preparation

The following section details the preparation of stock solutions from the solid compound. Important Note: This product is stated to be for research use only and not for human consumption or therapeutic use [1] [2] [3].

Stock Solution Preparation Table

The table below provides calculations for preparing stock solutions of varying concentrations, based on the solubility data from the search results [1] [2].

| Concentration | Volume Prepared | Mass of Compound Required |

|---|---|---|

| 10 mM | 1 mL | 4.73 mg |

| 50 mM | 1 mL | 23.64 mg |

| 100 mM | 1 mL | 47.29 mg |

Step-by-Step Reconstitution Protocol

Calculations and Weighing

- Calculate the mass of this compound needed based on your desired stock solution concentration and volume using the formula: Mass (mg) = Concentration (mM) × Volume (L) × Molecular Weight (g/mol).

- Tare a clean vial and accurately weigh the required amount of the solid compound.

Solvent Addition and Solubilization

- Add the solvent to the vial containing the powder. The search results indicate the following solubility [1] [2]:

- Water: 50 mg/mL (105.74 mM)

- DMSO: 20 mg/mL (42.29 mM)

- Sonication is recommended to aid in dissolving the solid. Briefly place the vial in an ultrasonic bath until the solution appears clear.

- Add the solvent to the vial containing the powder. The search results indicate the following solubility [1] [2]:

Aliquoting and Storage

- Once fully dissolved, immediately aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.

- According to the sources, stock solutions can be stored as follows [1] [2]:

- For short-term storage (1 month): -20°C in sealed storage, away from moisture.

- For long-term storage (6 months): -80°C in sealed storage, away from moisture.

Important Handling and Experimental Notes

- Solvent Consideration: If using DMSO, please note that it is hygroscopic (absorbs water from the atmosphere). Using a newly opened container of DMSO is recommended for preparing concentrated stock solutions to ensure solubility and stability [1] [4].

- Sterilization: If your experiment requires a sterile solution and you are using water, saline, or PBS as the solvent, the stock solution should be filtered through a 0.22 µm filter before use [1] [4].

- In Vivo Formulations: For animal studies, the stock solution is typically further diluted in a suitable vehicle. One cited protocol suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1] [4]. It is crucial to optimize the formulation for your specific animal model and route of administration.

Experimental Workflow

The following diagram outlines the key decision points and steps in the process of reconstituting this compound for your experiments.

References

l-Atabrine dihydrochloride biological activity assay

Application Notes: l-Atabrine Dihydrochloride

Introduction and Compound Profile

This compound is a less active enantiomer of the well-known drug quinacrine [1] [2]. Quinacrine itself is an acridine derivative with a long history of therapeutic use, including as an antimalarial, an anti-giardial agent, and in the treatment of lupus erythematosus and rheumatoid arthritis [3] [4]. The interest in this compound in modern research stems primarily from its documented antiprion activity [1] [2]. Recent high-throughput screening efforts have also identified the parent compound, quinacrine, as a potent downregulator of the transcription factor FoxP3 in regulatory T-cells (Tregs), suggesting a promising new application in cancer immunotherapy [5]. These notes summarize the key biological assays and mechanisms of action relevant to this compound.

Key Biological Activities & Quantitative Data

The table below summarizes the primary biological activities of this compound and its related compound, quinacrine, as reported in the literature.

Table 1: Documented Biological Activities of this compound and Quinacrine

| Biological Activity | Reported Model/Assay | Key Quantitative Findings | Significance/Mechanism |

|---|---|---|---|

| Antiprion Activity | In vitro pharmacological profiling [1] [2] | Identified as a primary, characterized activity for the l-enantiomer [1] [2]. | Suggests potential for research into prion diseases. |

| FoxP3 Downregulation (Immunosuppression Inhibition) | Phenotypic high-throughput screen in primary human CD3+ T cells; Flow cytometry [5] | Quinacrine (racemic): IC~50~ ~ 4.38 µM; Max suppression: 95.9% [5] | Targets Tregs by interfering with FoxP3 DNA-binding, inhibiting its suppressive function and boosting anti-tumor immunity [5]. |

| Phospholipase A2 (PLA2) Inhibition | Cell biological experiments [4] | Established as a known inhibitor [4]. | Acts on the arachidonic acid pathway, contributing to anti-inflammatory and potential antineoplastic effects [3] [4]. |

| Multi-Drug Resistance Modulation | Cancer cell line studies [3] | Investigated as a potential mechanism [3]. | Enhances efficacy of other chemotherapeutic agents. |

| p53, NF-κB, and AKT Pathway Modulation | Various cancer and signaling models [3] [4] | Multiple targets within these key pathways identified [3] [4]. | Contributes to its potential role as an adjuvant cancer therapy. |

Detailed Experimental Protocols

Protocol 1: FoxP3 Downregulation Assay in Human Primary T-Cells [5]

This protocol is adapted from a 2025 study that identified quinacrine as a regulator of FoxP3.

- 1. Cell Preparation: Isolate primary CD3+ T cells from healthy human donors using standard density gradient centrifugation and negative or positive selection kits.

- 2. Compound Treatment:

- Prepare a stock solution of this compound (or quinacrine dihydrochloride dihydrate) in DMSO. Recommended final concentration for screening is 10 µM.

- Treat cells with the compound for 16 hours. Include a DMSO-only vehicle control.

- For dose-response curves, treat cells with a concentration range (e.g., 0.1 µM to 100 µM) to determine IC~50~ values.

- 3. Flow Cytometry Analysis:

- After treatment, harvest and stain the cells with fluorescently labeled antibodies against surface marker CD4.

- Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

- Intracellularly stain for FoxP3 using a specific antibody.

- Analyze samples on a flow cytometer. Gate on the CD4+ population and quantify the mean fluorescence intensity (MFI) and percentage of FoxP3+ cells.

- 4. Data Analysis: Normalize FoxP3 levels in treated samples to the vehicle control (set to 100%). Fit the dose-response data to a non-linear regression model to calculate the IC~50~.

Protocol 2: General In Vitro Antiprion Activity Screening

While specific assay details for l-Atabrine are not provided in the search results, a general framework for such assays is outlined below based on its classification.

- 1. Cell-Based Prion Propagation Model: Utilize a susceptible cell line (e.g., N2a or CAD cells) chronically infected with a prion strain (e.g., ScN2a).

- 2. Compound Treatment: Treat infected cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for several days.

- 3. Detection of Prion Load:

- Proteinase K (PK) Digestion: Lyse cells and digest lysates with PK. The pathogenic prion protein (PrP^Sc^) is partially resistant to PK digestion, while the normal cellular form (PrP^C^) is completely degraded.

- Western Blotting: Analyze the PK-resistant PrP^Sc^ by Western blot using an anti-PrP antibody. The reduction in PrP^Sc^ signal intensity in treated samples compared to untreated controls indicates antiprion activity.

- 4. Viability Assay: Perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that reduced prion load is not due to compound cytotoxicity.

Mechanisms and Signaling Pathways

Recent research has elucidated that a group of 9-amino-acridines, including quinacrine, can selectively abrogate the suppressive functions of regulatory T-cells (Tregs) [5]. The primary mechanism involves direct interference with the DNA-binding activity of the key Treg transcription factor FoxP3 [5]. This disruption inhibits the expression of FoxP3-regulated downstream genes (such as CD25, CTLA4, CD73, and CD39), which are critical for Treg function. The inhibition of FoxP3 then creates an auto-regulatory feedback loop that further reduces FoxP3 expression itself. The resulting loss of Treg suppression allows effector T-cells to mount a more robust anti-tumor immune response, as demonstrated in both patient samples and mouse tumor models [5]. Beyond this immunomodulatory effect, quinacrine is also a known inhibitor of Phospholipase A2 (PLA2), impacting the arachidonic acid pathway, and has been reported to influence other critical signaling nodes like NF-κB, p53, and AKT [3] [4].

The following diagram illustrates the core mechanism of FoxP3 inhibition and its immunological consequences:

Diagram 1: Mechanism of l-Atabrine/Quinacrine in Inhibiting Treg Function. The compound directly interferes with FoxP3 DNA-binding, disrupting the expression of key Treg genes and their suppressive function, ultimately enhancing anti-tumor immunity [5].

The broader, multi-target pharmacological profile of quinacrine and its analogs can be visualized as follows:

Diagram 2: Multi-Target Pharmacology of l-Atabrine/Quinacrine. The compound is known to interact with multiple cellular targets and pathways, contributing to its diverse observed biological activities [3] [4] [5].

References

- 1. This compound | Bacterial Inhibitor [medchemexpress.com]

- 2. This compound [adooq.com]

- 3. Beyond DNA binding - a review of the potential mechanisms ... [biosignaling.biomedcentral.com]

- 4. Beyond DNA binding - a review of the potential mechanisms ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a group of 9-amino-acridines that ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for l-Atabrine Dihydrochloride Working Solution Preparation

Introduction to l-Atabrine Dihydrochloride

This compound is the less active enantiomer of quinacrine, a synthetic compound belonging to the 9-aminoacridine family with demonstrated antiprion activity [1]. This compound has a long history of therapeutic use, initially developed as an antimalarial agent, and has since been investigated for various applications including parasitic infections, inflammatory conditions, and more recently, as a potential antineoplastic agent [2] [3]. The molecular structure of this compound features a heterocyclic three-ring system with a chloro-methoxy acridine core and a diethylaminopentane side chain, contributing to its DNA intercalation properties and diverse biological activities [2].

Research interest in this compound has expanded due to its potential effects on multiple signaling pathways, including modulation of NF-κB, p53, and AKT pathways [2]. Recent studies have also highlighted its potential role in cancer immunotherapy through regulation of FoxP3+ regulatory T cells (Tregs), suggesting its utility in overcoming tumor-induced immunosuppression [4]. These multifaceted mechanisms position this compound as a valuable tool compound for investigating various biological processes and developing novel therapeutic strategies.

Chemical Properties and Handling

Basic Chemical Characteristics

Table 1: Fundamental chemical properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 56100-42-6 [1] |

| Molecular Formula | C₂₃H₃₂Cl₃N₃O [1] |

| Molecular Weight | 472.88 g/mol [1] |

| Appearance | Light yellow to yellow solid [1] |

| Purity | >95% (HPLC) |

Storage and Stability

- Long-term storage: 4°C in sealed containers, protected from moisture [1]

- Solution stability: 6 months at -80°C or 1 month at -20°C (sealed, away from moisture) [1]

- Reconstituted solution: Use immediately or store according to validated stability protocols

- Light sensitivity: Protect from prolonged light exposure during handling

Stock Solution Preparation

Recommended Solvents and Concentrations

Table 2: Solvent compatibility and preparation parameters

| Solvent | Maximum Solubility | Recommended Stock Concentration | Storage Conditions |

|---|---|---|---|

| DMSO | 20 mg/mL (42.29 mM) [1] | 10-20 mg/mL | -80°C for 6 months; -20°C for 1 month |

| Water | 50 mg/mL (105.74 mM) [1] | 10-50 mg/mL | -80°C for 6 months; -20°C for 1 month |

Step-by-Step Preparation Protocol

Materials Required:

- This compound powder (CAS 56100-42-6)

- Anhydrous DMSO or molecular biology grade water

- Analytical balance (capable of weighing 0.1 mg - 100 mg)

- Sterile glass vials or cryogenic tubes

- Ultrasonic water bath

- Vortex mixer

- Appropriate personal protective equipment (lab coat, gloves, safety glasses)

Procedure for DMSO Stock Solution:

- Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

- Transfer: Transfer the weighed powder to a sterile glass vial or cryogenic tube.

- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (typically 10-20 mg/mL).

- Solubilization: Vortex the mixture for 30 seconds, then sonicate in a water bath for 5-10 minutes until complete dissolution is observed.

- Quality Control: Visually inspect the solution for complete dissolution and absence of particulate matter.

- Aliquoting: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.

- Storage: Label aliquots clearly and store at -80°C for long-term storage (6 months) or -20°C for short-term storage (1 month).

Procedure for Aqueous Stock Solution:

- Follow steps 1-2 as described for DMSO stock solution.

- Solvent Addition: Add the calculated volume of molecular biology grade water to achieve the desired concentration (up to 50 mg/mL).

- Solubilization: Vortex the mixture for 30 seconds, then sonicate in a water bath for 5-10 minutes until complete dissolution.

- Filtration: For sterile applications, filter the solution through a 0.22 μm membrane filter.

- Follow steps 5-7 as described for DMSO stock solution.

Critical Notes:

- Hygroscopic DMSO: Use newly opened anhydrous DMSO to prevent water absorption that may affect solubility [1]